Cas no 2171210-24-3 ((2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid)

(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid structure
2171210-24-3 structure
商品名:(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid
CAS番号:2171210-24-3
MF:C27H24N2O5
メガワット:456.489867210388
CID:5848941
PubChem ID:165803278

(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid
    • 2171210-24-3
    • (2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
    • EN300-1493095
    • インチ: 1S/C27H24N2O5/c30-25(29-15-7-14-24(29)26(31)32)21-12-5-6-13-23(21)28-27(33)34-16-22-19-10-3-1-8-17(19)18-9-2-4-11-20(18)22/h1-6,8-13,22,24H,7,14-16H2,(H,28,33)(H,31,32)/t24-/m0/s1
    • InChIKey: CWFHXLRCBFMJAR-DEOSSOPVSA-N
    • ほほえんだ: O(C(NC1=CC=CC=C1C(N1CCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 456.16852187g/mol
  • どういたいしつりょう: 456.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 95.9Ų

(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493095-1000mg
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
1000mg
$2186.0 2023-09-28
Enamine
EN300-1493095-5000mg
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
5000mg
$6339.0 2023-09-28
Enamine
EN300-1493095-2.5g
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
2.5g
$4286.0 2023-06-05
Enamine
EN300-1493095-1.0g
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
1g
$2186.0 2023-06-05
Enamine
EN300-1493095-10.0g
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
10g
$9400.0 2023-06-05
Enamine
EN300-1493095-10000mg
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
10000mg
$9400.0 2023-09-28
Enamine
EN300-1493095-50mg
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
50mg
$1836.0 2023-09-28
Enamine
EN300-1493095-500mg
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
500mg
$2098.0 2023-09-28
Enamine
EN300-1493095-5.0g
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
5g
$6339.0 2023-06-05
Enamine
EN300-1493095-0.1g
(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
2171210-24-3
0.1g
$1923.0 2023-06-05

(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid 関連文献

(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic Acid (CAS No. 2171210-24-3)

The compound (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid, identified by its CAS number 2171210-24-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a chiral center at the (2S) configuration and the incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group highlight its synthetic utility and relevance in the design of novel therapeutic agents.

In recent years, the exploration of heterocyclic compounds has led to the discovery of numerous bioactive molecules. Among these, pyrrolidine derivatives have demonstrated remarkable pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid contributes to its unique chemical and biological profile. The benzoyl moiety and the Fmoc group not only enhance the solubility and stability of the compound but also provide a scaffold for further chemical modifications.

The Fmoc group, in particular, is widely used in peptide synthesis as a protecting group for amino groups. Its ability to be selectively removed under mild conditions makes it an invaluable tool in the construction of complex peptidomimetics. This feature is particularly relevant in the context of (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid, as it allows for the precise control of reactivity and facilitates the synthesis of larger, more intricate molecules.

Current research in medicinal chemistry increasingly focuses on the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (2S) configuration of this compound underscores its role as a potential chiral building block. Studies have shown that chiral auxiliaries and ligands can significantly influence the enantioselectivity of reactions, leading to more effective drug candidates. The incorporation of such a configuration into pharmaceuticals is a testament to the growing importance of stereochemistry in drug design.

Furthermore, the fluorene moiety present in (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid has been implicated in various biological processes due to its ability to interact with biological macromolecules. Fluorene derivatives are known for their fluorescence properties, which make them useful in diagnostic tools and imaging techniques. Additionally, their structural stability and hydrophobicity contribute to their suitability as pharmacophores in drug development.

In terms of synthetic methodologies, the preparation of this compound involves multi-step organic synthesis, showcasing the complexity and sophistication required in modern pharmaceutical chemistry. The synthesis typically begins with the functionalization of pyrrolidine rings followed by the introduction of protective groups such as Fmoc. This process requires careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the structure-property relationships of such compounds. Molecular modeling techniques allow researchers to predict the biological activity and pharmacokinetic properties of molecules before they are synthesized. This approach not only saves time but also reduces costs associated with experimental trials. For instance, virtual screening can identify potential binding interactions between (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid and target proteins, providing valuable insights into its mechanism of action.

The benzoyl group in this compound is another key feature that contributes to its bioactivity. Benzoylated derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The benzoyl moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, modulating cellular processes and potentially leading to therapeutic effects.

In conclusion, (2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidine-2-carboxylic acid (CAS No. 2171210-24-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the chiral center, Fmoc protecting group, fluorene moiety, and benzoyl group, make it a versatile building block for drug development. Ongoing research aims to harness these properties for the creation of novel therapeutic agents with improved efficacy and reduced side effects.

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